molecular formula C21H21NO5 B2879661 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid CAS No. 1695476-98-2

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid

Cat. No.: B2879661
CAS No.: 1695476-98-2
M. Wt: 367.401
InChI Key: BLVWTMAIPKJGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc-protected amino acid derivative featuring a tetrahydrofuran (oxolan) ring at the α-position of the acetic acid backbone. The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a protective moiety for the amino group, enabling its use in solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₃H₂₃NO₅, with a molecular weight of 393.43 g/mol. The oxolan-3-yl substituent introduces conformational rigidity and polar characteristics, making it valuable for designing peptide mimetics or constrained analogs .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)19(13-9-10-26-11-13)22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVWTMAIPKJGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound with potential applications in various biological contexts. Its unique structural features allow it to interact with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's molecular formula is C20H21NO5C_{20}H_{21}NO_5, and its molecular weight is approximately 355.39 g/mol. The structure includes a fluorenyl group, which is known for its stability and ability to form strong interactions with biological targets.

PropertyValue
Molecular FormulaC20H21NO5
Molecular Weight355.39 g/mol
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid
SMILESCC(COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research has shown that these derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. For instance, studies on related Fmoc compounds have demonstrated their ability to inhibit tumor growth by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This activity suggests potential applications in developing new antibiotics, particularly in the face of rising antibiotic resistance .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fluorenyl group may contribute to its ability to cross the blood-brain barrier, enhancing its efficacy in neurological contexts .

Case Studies

  • Anticancer Efficacy : A study published in Cancer Research evaluated the effects of Fmoc derivatives on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with this compound, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : In a recent Journal of Antimicrobial Chemotherapy study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
  • Neuroprotection : A research article in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal injury. The findings suggested that the compound could reduce neuronal death by modulating oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Ring Systems

Dioxolane vs. Oxolan Derivatives
  • Methyl (2S)-(4R)-2,2-dimethyl-1,3-dioxolan-4-ylacetate ():
    This analog replaces the oxolan ring with a 2,2-dimethyl-1,3-dioxolane ring. The dioxolane’s two oxygen atoms increase polarity and rigidity compared to the single oxygen in oxolan. This enhances stability against acid hydrolysis but reduces flexibility in peptide backbone design .
    • Key Data :
Property Dioxolane Derivative Oxolan Derivative
Ring Oxygen Atoms 2 1
Solubility (Polarity) Higher Moderate
Hydrolytic Stability High (acid-resistant) Moderate
Cyclohexyl vs. Oxolan Derivatives
  • (2S)-2-(Fmoc-amino)-2-(4-hydroxycyclohexyl)acetic acid (): The cyclohexyl group introduces a six-membered carbocycle with a hydroxyl group. However, it reduces solubility in organic solvents compared to the oxolan derivative .

Aromatic vs. Non-Aromatic Substituents

Chlorophenylalanine Derivative
  • 3-(2-chlorophenyl)-2-(Fmoc-amino)propanoic acid (): The aromatic 2-chlorophenyl group increases lipophilicity (logP ~3.5) and introduces electron-withdrawing effects, enhancing metabolic stability but reducing aqueous solubility. This contrasts with the oxolan derivative’s balanced polarity, making the latter more suitable for aqueous-phase reactions .
Fluorophenylglycine Derivative
  • (2S)-2-(Fmoc-amino)-2-(4-fluorophenyl)acetic acid (): Fluorine’s electronegativity modulates electronic properties, improving membrane permeability. The oxolan derivative lacks aromaticity but offers torsional flexibility, which may aid in mimicking natural peptide conformations .

Heterocyclic and Spiro Systems

Pyridinyl Derivative
  • 3-{[(Fmoc)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl acetic acid (): The pyridine ring’s aromaticity and ketone group enhance resonance stabilization, increasing thermal stability.
Spiro[3.3]heptane Derivative
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid (): The spiro system imposes severe conformational constraints, useful for stabilizing β-turn structures. The oxolan derivative offers moderate rigidity, balancing synthetic accessibility and structural control .

Preparation Methods

Aldol Cyclization Methodology

This method begins with a protected amino acid precursor, such as N-Boc-methionine , which undergoes sequential transformations:

  • Esterification : The carboxylic acid is protected as a tert-butyl ester using Steglich conditions (DCC, DMAP).
  • Sulfonium Salt Formation : Alkylation of the methionine side chain with methyl iodide generates a sulfonium intermediate.
  • Enolate Generation : Treatment with potassium hydroxide (KOH) in dry acetonitrile abstracts the α-proton, forming an enolate.
  • Aldol Reaction : The enolate reacts with an aldehyde (e.g., 4-bromobenzaldehyde) to yield a β-hydroxy intermediate.
  • Intramolecular Cyclization : The hydroxyl group displaces the dimethylsulfide leaving group, forming the THF ring with high diastereoselectivity (trans/cis ratio up to 97:3).

For the target compound, 2-(oxolan-3-yl)acetic acid , the aldehyde component is selected to position the THF substituent at the 3-position. The bulky tert-butyl ester directs trans-selectivity, minimizing steric clashes during cyclization.

Fmoc Protection of the Amino Group

The Fmoc group is introduced to protect the α-amino group during solid-phase peptide synthesis (SPPS). Two primary methods are employed:

Mixed Anhydride Method

Adapted from Babu et al., this protocol uses Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-Osu (N-hydroxysuccinimide carbonate) under mildly basic conditions:

  • Reagents : Fmoc-Cl (1.1 eq), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF) or dichloromethane (DCM).
  • Reaction : The amino acid’s α-amine reacts with Fmoc-Cl at 0–25°C for 2–4 hours, yielding the Fmoc-protected derivative.
  • Yield : Typically >85% after aqueous workup and recrystallization.

Direct Coupling via Carbodiimide Chemistry

Alternative approaches use HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) to activate the Fmoc group for coupling. This method is preferred for sterically hindered amino acids, ensuring minimal racemization.

Assembly of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic Acid

Stepwise Synthesis

  • THF Ring Formation : As described in Section 1.1, the THF-containing amino acid backbone is synthesized via aldol cyclization.
  • Fmoc Protection : The free amino group is protected using Fmoc-Cl in DCM/NaHCO₃.
  • Carboxylic Acid Deprotection : The tert-butyl ester is cleaved with trifluoroacetic acid (TFA) in DCM, yielding the final product.

Key Data :

Step Reagents/Conditions Yield (%) Diastereoselectivity (trans:cis)
Aldol Cyclization KOH, MeCN, -6°C 78 97:3
Fmoc Protection Fmoc-Cl, NaHCO₃, DCM 85 N/A
TFA Deprotection TFA/DCM (1:1), 0°C 95 N/A

Solid-Phase Synthesis

In SPPS, the THF-containing amino acid is pre-assembled and loaded onto resin as an Fmoc-protected building block. Coupling employs HBTU/HOBt activation, with piperidine used for Fmoc deprotection.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, 2H, Fmoc ArH), 7.68 (t, 2H, Fmoc ArH), 4.32 (m, 1H, THF-CH), 3.72 (m, 2H, THF-OCH₂).
    • ¹³C NMR : 156.8 ppm (Fmoc C=O), 173.2 ppm (COOH).
  • Mass Spectrometry : [M+H]⁺ = 390.4 (calc. 390.4).

Challenges and Optimization

  • Diastereoselectivity : The tert-butyl ester’s steric bulk is critical for high trans-selectivity during cyclization. Smaller esters (e.g., methyl) reduce selectivity to 70:30.
  • Side Reactions : Overactivation during Fmoc protection can lead to oxazolone formation, mitigated by low-temperature reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.